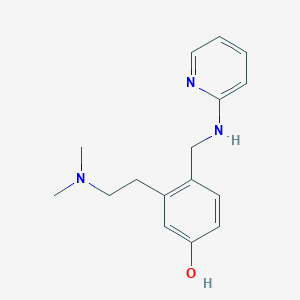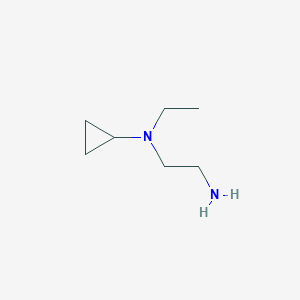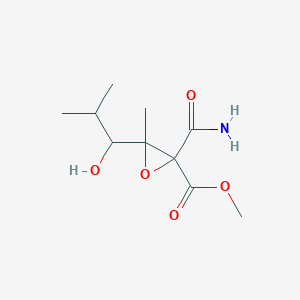
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Carboplatin, which is a platinum-containing chemotherapy drug used to treat various types of cancer. However,
Wirkmechanismus
Carboplatin is a platinum-containing compound that works by binding to the DNA in cancer cells. The platinum atom in Carboplatin forms covalent bonds with the nitrogen atoms in the DNA bases, causing cross-linking of the DNA strands. This cross-linking prevents the cancer cells from dividing and growing, leading to cell death.
Biochemische Und Physiologische Effekte
Carboplatin has both biochemical and physiological effects on the body. Biochemically, Carboplatin causes damage to the DNA in cancer cells, leading to cell death. Physiologically, Carboplatin can cause side effects such as nausea, vomiting, and hair loss. These side effects occur because Carboplatin also affects healthy cells in the body, leading to damage to the gastrointestinal tract and hair follicles.
Vorteile Und Einschränkungen Für Laborexperimente
Carboplatin has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for studying DNA damage and repair. Carboplatin is also relatively easy to synthesize, making it readily available for lab experiments. However, Carboplatin has some limitations for lab experiments. It can be toxic to healthy cells, making it difficult to study its effects on specific cell types. Additionally, Carboplatin is a chemotherapy drug, which means that it is designed to be used in vivo, making it difficult to study its effects in vitro.
Zukünftige Richtungen
Carboplatin has potential future directions in various fields, including cancer treatment, drug delivery, and materials science. In cancer treatment, Carboplatin is being studied in combination with other drugs to increase its effectiveness and reduce its side effects. In drug delivery, Carboplatin is being studied for its potential use as a carrier for other drugs, allowing for targeted drug delivery to specific cells. In materials science, Carboplatin is being studied for its potential use in the development of new materials with unique properties.
Conclusion:
Carboplatin is a platinum-containing compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its effectiveness in cancer treatment. Carboplatin works by binding to the DNA in cancer cells, causing damage to the DNA and preventing the cancer cells from dividing and growing. However, Carboplatin can also cause side effects such as nausea, vomiting, and hair loss. Despite its limitations, Carboplatin has potential future directions in cancer treatment, drug delivery, and materials science.
Synthesemethoden
Carboplatin is synthesized by reacting cis-diamminedichloroplatinum(II) with 1,1-cyclobutanedicarboxylic acid in the presence of ammonium hydroxide. The resulting product is then treated with a mixture of methanol and acetic anhydride to form Carboplatin. The synthesis method of Carboplatin is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Carboplatin has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against various types of cancer, including ovarian, lung, and bladder cancer. Carboplatin works by binding to the DNA in cancer cells, causing damage to the DNA and preventing the cancer cells from dividing and growing. This makes Carboplatin an effective chemotherapy drug for cancer treatment.
Eigenschaften
CAS-Nummer |
142438-73-1 |
|---|---|
Produktname |
1-Carbamoyl-2,4-dimethyl-1,2-epoxy-3-hydroxy-1-(methoxycarbonyl)pentane |
Molekularformel |
C10H17NO5 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
methyl 2-carbamoyl-3-(1-hydroxy-2-methylpropyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H17NO5/c1-5(2)6(12)9(3)10(16-9,7(11)13)8(14)15-4/h5-6,12H,1-4H3,(H2,11,13) |
InChI-Schlüssel |
IHZRQZDNRNIBGT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1(C(O1)(C(=O)N)C(=O)OC)C)O |
Kanonische SMILES |
CC(C)C(C1(C(O1)(C(=O)N)C(=O)OC)C)O |
Synonyme |
1-CARBAMOYL-2,4-DIMETHYL-1,2-EPOXY-3-HYDROXY-1-(METHOXYCARBONYL)PENTANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





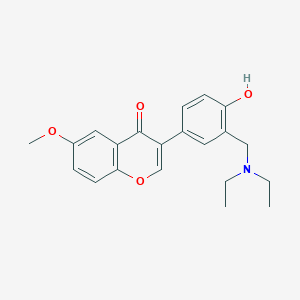
![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)
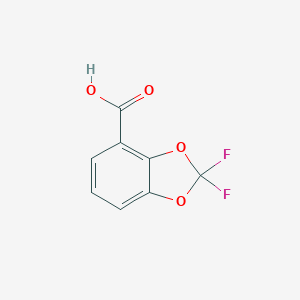
![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)
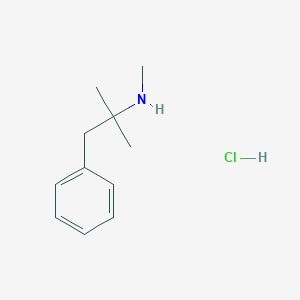
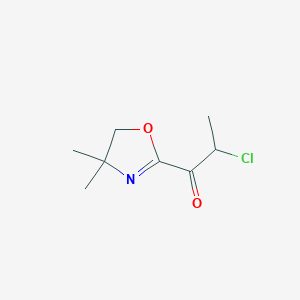
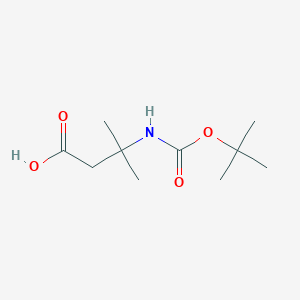
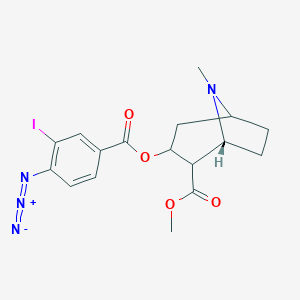
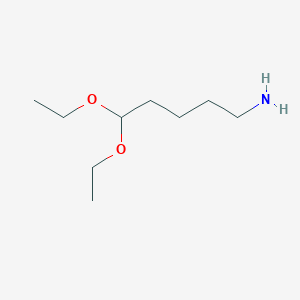
![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)
